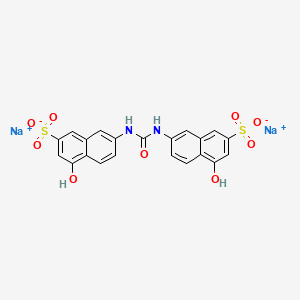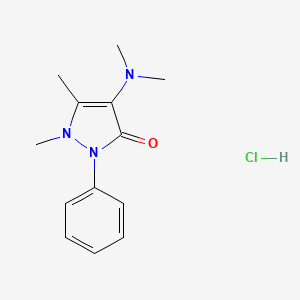
Aminopyrine hydrochloride
Übersicht
Beschreibung
Aminopyrine hydrochloride is a pyrazolone with analgesic, anti-inflammatory, and antipyretic properties. Use of this product is concurrent with risk of Agranulocytosis. A breath test with 13C-labeled aminopyrine has been used as a non-invasive measure of Cytochrome P-450 metabolic activity in Liver function tests.
Wissenschaftliche Forschungsanwendungen
Drug Characterization and Detection :
- Aminopyrine, an effective analgesic and anti-inflammatory drug, has been characterized using terahertz time-domain spectroscopy and DFT simulation. This method has potential applications for detecting adulteration of aminopyrine in Chinese patent medicines and examining counterfeit drugs (Huang et al., 2020).
Environmental Impact and Removal :
- The degradation behavior and influencing factors of aminopyrine in water during free chlorine disinfection have been studied. It has been found that chlorine cannot completely mineralize aminopyrine, indicating its persistence in aquatic environments (Cai, Zhang, & Feng, 2014).
- Another study explored the transformation mechanism of aminopyrine by free available chlorine oxidation, revealing several transformation products and pathways including pyrazole ring breakage and halogenation (Cai, Feng, & Zhang, 2017).
Medical Research Applications :
- Aminopyrine has been used in a 13C-aminopyrine breath test to evaluate the severity of disease in patients with hepatitis C virus-related chronic liver disease (Giannini et al., 2002).
- The scavenging activity of aminopyrine against hydroxyl radicals has been investigated, showing its reactivity with reactive oxygen species (Santos et al., 2010).
Chemical Analysis and Quality Control :
- The occurrence and behavior of aminopyrine and its metabolites in environmental waters, including their removal efficiency during riverbank filtration, have been studied in Serbia (Kovačević et al., 2016).
- Aminopyrine has been identified as a contaminant in transformer oils, affecting the insulation resistance of transformers. Adsorption was found effective in addressing this issue (Zhang et al., 2019).
Eigenschaften
CAS-Nummer |
6170-29-2 |
|---|---|
Produktname |
Aminopyrine hydrochloride |
Molekularformel |
C13H18ClN3O |
Molekulargewicht |
267.75 g/mol |
IUPAC-Name |
4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H |
InChI-Schlüssel |
ZEDWHCCELDCMBG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
Kanonische SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Aminopyrine HCl, Aminopyrine hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

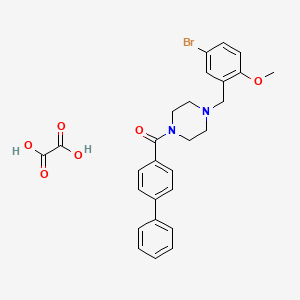
![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(3-chlorophenyl)acetonitrile](/img/structure/B1667025.png)
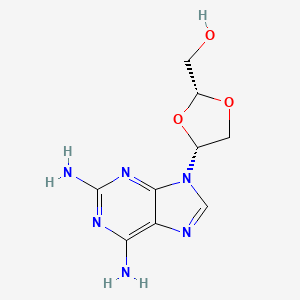
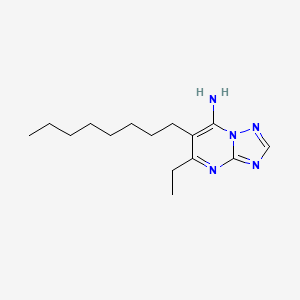

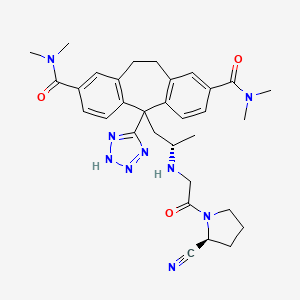
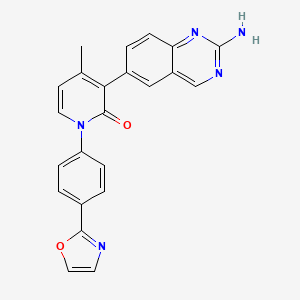
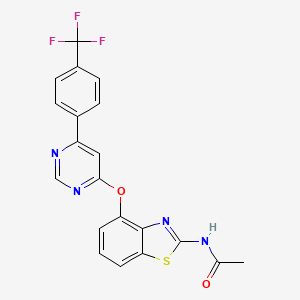
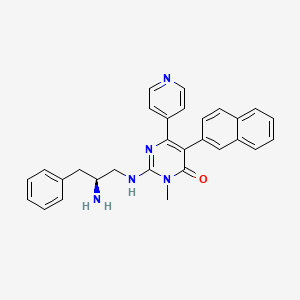
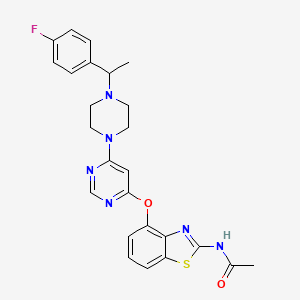
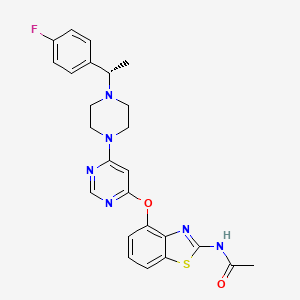
![Benzothiazol-6-yl-[6-(2-cyclohexylmethylamino-4-trifluoromethylphenyl)pyrimidin-4-yl]amine](/img/structure/B1667042.png)
![N-[2,2,2-trichloro-1-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B1667044.png)
